

# Application Notes & Protocols: In Vitro Release Studies of (+)-Ketorolac from Hydrogels

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Compound of Interest		
Compound Name:	(+)-Ketorolac	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain.[1][2][3][4][5] The development of hydrogel-based delivery systems for Ketorolac offers several advantages, including controlled and sustained release, which can improve patient compliance and therapeutic outcomes by minimizing dosing frequency.[1][2][3] [4] Hydrogels, being three-dimensional polymeric networks, can encapsulate a significant amount of water and drug, providing a matrix for controlled drug diffusion.[2][5][6] This document provides detailed protocols for the preparation of Ketorolac-loaded hydrogels and the subsequent in vitro release studies to evaluate their performance. The methodologies are based on various successful research studies in the field.

# Key Experimental Protocols Hydrogel Preparation (Chondroitin Sulfate/Pluronic F127 Blends)

This protocol describes the fabrication of pH-responsive hydrogel blends using free radical polymerization.[1][2][3][4]

Materials:



- Chondroitin Sulfate (CS)
- Pluronic F-127 (PI)
- Acrylic Acid (AA)
- N,N'-methylenebisacrylamide (MBA) (cross-linker)
- Ammonium Persulfate (APS) (initiator)
- Tween-80 (surfactant)
- Distilled Water

#### Procedure:

- Prepare separate aqueous solutions of Chondroitin Sulfate and Pluronic F-127.
- Add the Pluronic F-127 solution to the Chondroitin Sulfate solution with continuous stirring for 5 minutes.
- To this mixture, add the monomer (Acrylic Acid) and continue stirring.
- Introduce the initiator (Ammonium Persulfate solution) to start the polymerization reaction and stir for an additional 10 minutes.
- Before adding the cross-linker (MBA), add the surfactant (Tween-80), sonicate the solution, and purge with nitrogen for 30 minutes to remove dissolved oxygen.
- Add all solutions dropwise with continuous stirring.
- Allow the final mixture to stir for 4-5 minutes to ensure homogeneity.
- The resulting hydrogel can then be dried and stored for further use.

## **Drug Loading into Hydrogels**

This protocol outlines the process of loading **(+)-Ketorolac** into the prepared hydrogels using a swelling and diffusion method.



#### Materials:

- Dried hydrogel discs
- (+)-Ketorolac Tromethamine (KT)
- Phosphate buffer (pH 7.4)

#### Procedure:

- Prepare a 1% solution of Ketorolac Tromethamine in phosphate buffer (pH 7.4).[7]
- Immerse accurately weighed, dried hydrogel discs into the drug solution at 25 °C.[7]
- Allow the hydrogels to remain in the drug solution until a constant weight is achieved, indicating equilibrium swelling and drug loading.[7][8]
- Remove the drug-loaded hydrogels from the solution and wash with distilled water to remove any surface-adhered drug.
- Dry the loaded hydrogel discs in a vacuum oven at 40 °C until completely dry.[7][8]
- The amount of drug loaded can be quantified by the difference in weight of the hydrogel before and after drug loading.[7][9]

# In Vitro Drug Release Study

This protocol details the procedure for conducting in vitro release studies to determine the release kinetics of **(+)-Ketorolac** from the hydrogels.

Method A: Using USP Dissolution Apparatus II

#### Apparatus and Materials:

- USP Dissolution Apparatus II (e.g., Sr8plus Dissolution Test Station)[7][9]
- Drug-loaded hydrogel discs
- 900 mL of release medium (e.g., pH 1.2 acidic buffer and pH 7.4 phosphate buffer)



UV-Vis Spectrophotometer or HPLC system

#### Procedure:

- Place the drug-loaded hydrogel disc in 900 mL of the desired release medium maintained at  $37 \pm 0.5$  °C.[7][9]
- Set the paddle speed to 50 rpm.[7]
- At predetermined time intervals, withdraw a 5 mL sample of the release medium.[9]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[7][9]
- Analyze the withdrawn samples for Ketorolac concentration using a UV-Vis spectrophotometer (at λmax 280 nm) or a validated HPLC method.[9]
- Continue the study for a specified duration (e.g., up to 36 hours).[1][3][4]

Method B: Using Franz Diffusion Cells

Apparatus and Materials:

- Franz diffusion cells[5][6][10][11]
- Synthetic membrane (e.g., mixed ester cellulose, 0.45 μm pore size) or biological membrane[10][11]
- Receptor fluid (e.g., 0.06M PBS, pH 7.4)[10]
- Magnetic stirrer
- Water jacket for temperature control
- · HPLC system

Procedure:



- Mount the membrane on the Franz diffusion cell with the appropriate side facing the donor compartment.[10][11]
- Fill the receptor compartment with the receptor fluid and ensure no air bubbles are trapped beneath the membrane.[10]
- Maintain the system temperature at 37 ± 0.5 °C using a circulating water jacket.[10]
- Continuously stir the receptor fluid at a constant rate (e.g., 500 rpm).[10]
- Accurately weigh and apply the Ketorolac-loaded hydrogel to the membrane in the donor compartment.[10][11]
- Seal the donor compartment and sampling ports to prevent evaporation.[10]
- At specific time intervals (e.g., 1, 2, 4, 5.5, and 19.75 hours), collect samples (e.g., 300 μL) from the receptor compartment.[10]
- Immediately replace the withdrawn volume with fresh receptor fluid.[10]
- Analyze the samples for Ketorolac concentration using a validated HPLC method.[10]

# **Data Presentation**

The quantitative data from in vitro release studies are typically presented in tables to facilitate comparison between different hydrogel formulations.

Table 1: Cumulative Release of (+)-Ketorolac from Different Hydrogel Formulations at pH 7.4



Time (hours)	Formulation CS-PI4 (% Release)	Formulation CS-PI7 (% Release)
1	15.2	12.8
2	28.9	24.5
4	45.1	39.7
8	68.3	61.2
12	82.5	75.8
24	94.1	88.9
36	95.8	89.8

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[12]

Table 2: Release Kinetics Parameters for Different Hydrogel Formulations

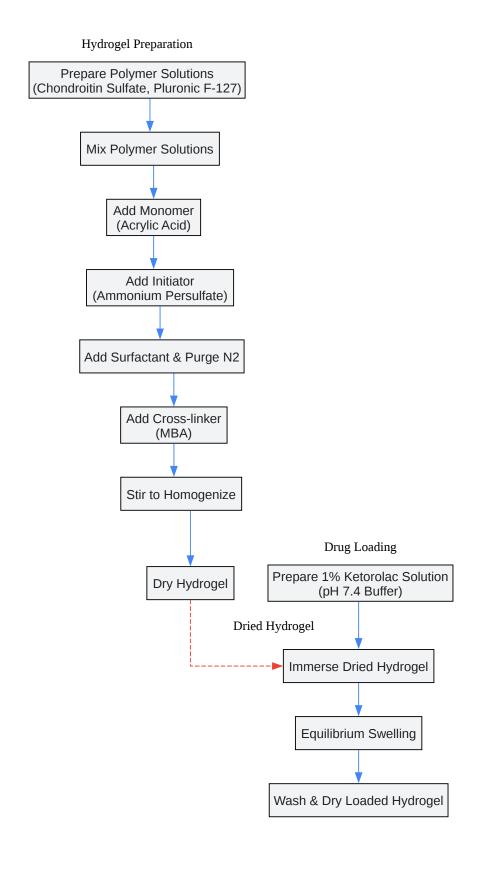
Formulation	Zero-Order (R²)	First-Order (R²)	Higuchi (R²)	Korsmeyer- Peppas (R²)	Release Exponent (n)
CS-Pl4	0.985	0.962	0.991	0.995	0.65
CS-PI7	0.979	0.951	0.988	0.992	0.62

Data is hypothetical and for illustrative purposes. The best-fit model is determined by the highest  $R^2$  value. The release exponent 'n' from the Korsmeyer-Peppas model provides insight into the release mechanism (n  $\leq$  0.5 for Fickian diffusion, 0.5 < n < 1.0 for non-Fickian transport).[7]

# **Visualization of Experimental Workflows**

Diagram 1: Hydrogel Preparation and Drug Loading Workflow



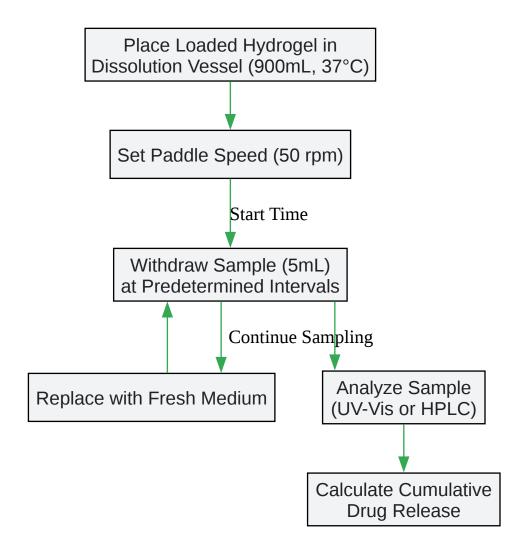


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Caption: Workflow for hydrogel synthesis and subsequent drug loading.



Diagram 2: In Vitro Drug Release Study Workflow (USP Apparatus II)

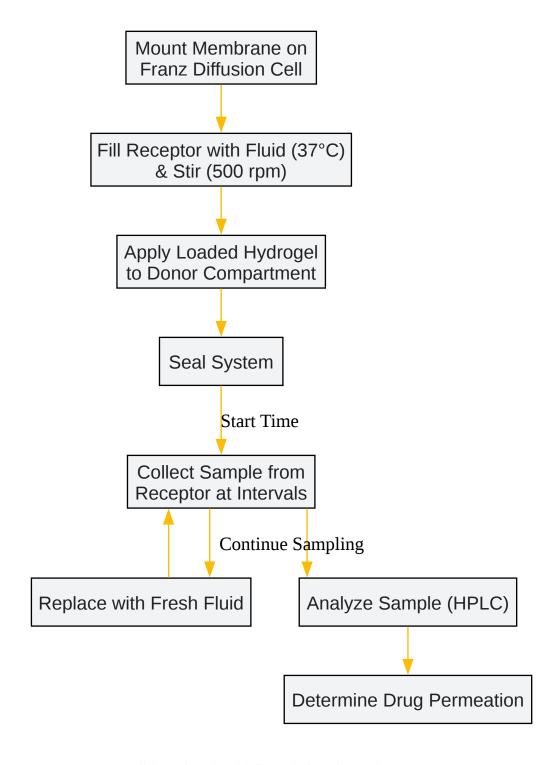


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Caption: Protocol for in vitro drug release using USP Apparatus II.

Diagram 3: In Vitro Drug Release Study Workflow (Franz Diffusion Cell)





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Caption: Protocol for in vitro release using Franz diffusion cells.

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